molecular formula C13H15FN4O3 B2432791 1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-2-carbonyl)piperazin-2-one CAS No. 2320859-26-3

1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-2-carbonyl)piperazin-2-one

Cat. No.: B2432791
CAS No.: 2320859-26-3
M. Wt: 294.286
InChI Key: AQNPLANPLKEAOM-UHFFFAOYSA-N
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Description

1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-2-carbonyl)piperazin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a piperazinone ring substituted with a fluoropyrimidine and an oxolane carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-2-carbonyl)piperazin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Fluoropyrimidine Intermediate: Starting with a pyrimidine derivative, fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Formation of the Piperazinone Ring: The piperazinone ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl precursors.

    Coupling Reactions: The fluoropyrimidine intermediate can be coupled with the piperazinone ring using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-2-carbonyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Mild conditions with hydrogen peroxide in an aqueous medium.

    Reduction: Anhydrous conditions with LiAlH4 in ether.

    Substitution: Solvents like dichloromethane (DCM) or dimethylformamide (DMF) under reflux conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving fluorinated compounds.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Applications in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-2-carbonyl)piperazin-2-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The fluoropyrimidine moiety could enhance binding affinity or selectivity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Fluoropyrimidin-2-yl)-4-(methylpiperazin-2-one): Similar structure but with a methyl group instead of the oxolane carbonyl.

    1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-2-carbonyl)piperidine: Piperidine ring instead of piperazinone.

Uniqueness

1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-2-carbonyl)piperazin-2-one is unique due to the combination of the fluoropyrimidine and oxolane carbonyl groups, which might confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)-4-(oxolane-2-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4O3/c14-9-6-15-13(16-7-9)18-4-3-17(8-11(18)19)12(20)10-2-1-5-21-10/h6-7,10H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNPLANPLKEAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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